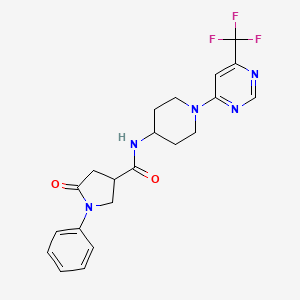
5-oxo-1-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-1-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H22F3N5O2 and its molecular weight is 433.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-oxo-1-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrrolidine-3-carboxamide, a compound featuring a complex structure with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is C20H22F3N5O with a molecular weight of approximately 397.42 g/mol. The presence of trifluoromethyl and pyrimidine moieties suggests enhanced lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring, incorporation of the trifluoromethyl pyrimidine group, and subsequent functionalization to achieve the final structure. Various methods have been explored to optimize yield and purity, including the use of microwave-assisted synthesis techniques.
Anticancer Activity
Research has demonstrated that derivatives of 5-oxopyrrolidine exhibit promising anticancer activity. The compound was evaluated against various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF7 (breast cancer).
Key Findings:
- Cell Viability Assays: Compounds were tested at a concentration of 100 µM for 24 hours using MTT assays. Results indicated a significant reduction in cell viability in A549 cells, with some derivatives showing over 70% inhibition compared to control groups .
- Structure-Activity Relationship (SAR): Analysis revealed that compounds with free amino groups exhibited enhanced anticancer properties. For instance, derivatives containing 5-nitrothiophene substituents demonstrated selective cytotoxicity against cancer cells while sparing non-cancerous cells .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | A549 | 30 | High potency |
| Compound B | MCF7 | 45 | Moderate potency |
| Compound C | HSAEC1-KT | >100 | Low cytotoxicity on non-cancerous cells |
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against multidrug-resistant strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
Key Findings:
- In Vitro Screening: The compound showed moderate to good activity against gram-positive bacteria, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) strains .
- Mechanism of Action: Preliminary studies suggest that the mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| S. aureus | 32 µg/mL | Moderate |
| P. aeruginosa | 64 µg/mL | Good |
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Anticancer Properties: A study involving a series of 5-oxopyrrolidine derivatives revealed that certain modifications significantly enhanced anticancer activity against lung cancer models .
- Antimicrobial Resistance: Research focusing on antimicrobial resistance has shown that compounds similar to 5-oxo derivatives can effectively combat resistant strains by targeting unique bacterial pathways .
Propiedades
IUPAC Name |
5-oxo-1-phenyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O2/c22-21(23,24)17-11-18(26-13-25-17)28-8-6-15(7-9-28)27-20(31)14-10-19(30)29(12-14)16-4-2-1-3-5-16/h1-5,11,13-15H,6-10,12H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVMPHZIIVDCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













